molecular formula C10H15FO2 B6255165 4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1350821-84-9

4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B6255165
CAS No.: 1350821-84-9
M. Wt: 186.2
InChI Key:
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Description

4-(Fluoromethyl)bicyclo[222]octane-1-carboxylic acid is a chemical compound characterized by a bicyclic structure with a fluoromethyl group attached to one of the carbon atoms in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved through nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting metabolic processes or signal transduction.

Comparison with Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylic acid: Lacks the fluoromethyl group, resulting in different chemical properties.

    4-(Chloromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of fluoromethyl, leading to different reactivity and applications.

Uniqueness: 4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1350821-84-9

Molecular Formula

C10H15FO2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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